molecular formula C5H5N5O B7889130 6-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

6-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B7889130
M. Wt: 151.13 g/mol
InChI Key: BZUZJVLPAKJIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cathepsin L Inhibitor IV involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of Cathepsin L Inhibitor IV follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cathepsin L Inhibitor IV undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various derivatives of Cathepsin L Inhibitor IV with modified functional groups, which can be used for further research and applications .

Scientific Research Applications

Cathepsin L Inhibitor IV has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study enzyme inhibition and reaction mechanisms.

    Biology: Employed in biological studies to investigate the role of cathepsin L in cellular processes and disease mechanisms.

    Medicine: Used in medical research to develop potential therapeutic agents for diseases involving cathepsin L, such as cancer and osteoporosis.

    Industry: Applied in industrial processes to develop enzyme inhibitors for various applications.

Mechanism of Action

Cathepsin L Inhibitor IV exerts its effects by selectively inhibiting the activity of cathepsin L. The mechanism involves binding to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition leads to a decrease in the enzymatic activity of cathepsin L, affecting various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Cathepsin L Inhibitor IV include:

Uniqueness

Cathepsin L Inhibitor IV is unique due to its high selectivity and potency in inhibiting cathepsin L. Its reversible inhibition and cell-permeable properties make it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

6-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUZJVLPAKJIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NC2=O)N)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=NC2=O)N)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.